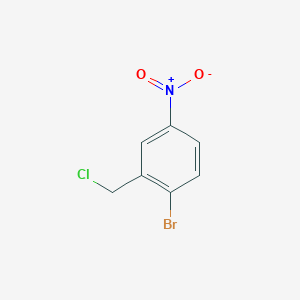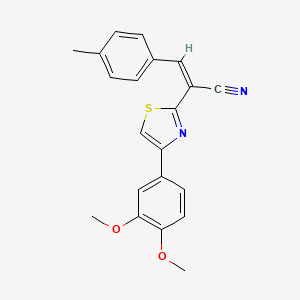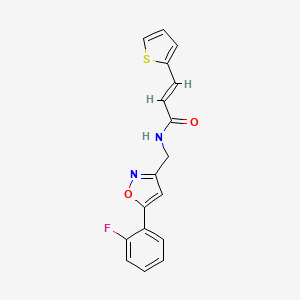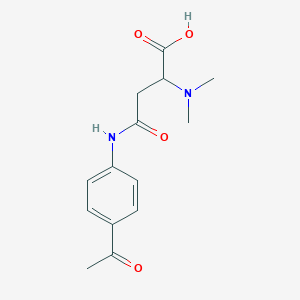
1-Bromo-2-(chloromethyl)-4-nitrobenzene
Übersicht
Beschreibung
1-Bromo-2-(chloromethyl)-4-nitrobenzene is a chemical compound with the molecular formula C7H6BrCl . It is a derivative of benzene, which is a type of aromatic compound commonly used in pharmaceutical products .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-(chloromethyl)-4-nitrobenzene can be analyzed using various methods such as ab initio HF and Density Functional Theory (B3LYP) calculations . The FT-Raman and FT-IR spectra for similar compounds have been recorded and compared with the harmonic vibrational frequencies calculated using these methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-(chloromethyl)-4-nitrobenzene include a molecular weight of 205.480 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be determined .Wissenschaftliche Forschungsanwendungen
Electrosynthetic Applications
One notable application involves its role in electrosynthetic processes. Research demonstrates the electrochemical reductions of nitrobenzene derivatives, including 1-bromo-2-(chloromethyl)-4-nitrobenzene, leading to the synthesis of valuable organic compounds. For instance, these compounds can undergo electrochemical reduction at carbon cathodes in specific solvents, resulting in the formation of 1-nitro-2-vinylbenzene and 1H-indole as principal products. This process is highlighted by the ability to control product formation through the choice of solvent and electrolysis conditions, showcasing the versatility of 1-bromo-2-(chloromethyl)-4-nitrobenzene in synthetic chemistry applications (Peng Du & D. Peters, 2010).
Analytical Chemistry Insights
Furthermore, this compound plays a critical role in analytical chemistry, where it is used as a reagent in the determination of genotoxic impurities in pharmaceuticals. Sophisticated methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) utilize 1-bromo-2-(chloromethyl)-4-nitrobenzene as a standard or reference compound to quantify potentially genotoxic impurities in drug substances. This underscores its importance in ensuring the safety and efficacy of pharmaceutical products (N. Raman et al., 2017).
Polymer Science and Solar Cell Efficiency
In the realm of polymer science and materials engineering, this compound has been explored for its potential to improve the efficiency of polymer solar cells. By incorporating 1-bromo-2-(chloromethyl)-4-nitrobenzene into the active layer of polymer solar cells, researchers have observed enhanced device performance. The compound acts as a fluorescent inhibitor, reducing excitonic recombination and enhancing excitonic dissociation at the donor–acceptor interface. This results in a significant increase in the power conversion efficiency of the solar cells, demonstrating the compound's utility in the development of advanced photovoltaic materials (G. Fu et al., 2015).
Advanced Material Synthesis
Additionally, 1-bromo-2-(chloromethyl)-4-nitrobenzene serves as a precursor in the synthesis of advanced materials. Its reactivity allows for the formation of complex structures and compounds that find applications in medicinal chemistry, organic dyes, and organic electroluminescent materials. The versatility and reactivity of this compound make it a valuable tool in the synthesis of novel materials with potential applications in various technological and scientific fields (Jiaming Xuan et al., 2010).
Safety and Hazards
The safety data sheet for similar compounds indicates that they are hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . They may also cause damage to organs through prolonged or repeated exposure . It is recommended to handle these compounds with appropriate protective measures and in well-ventilated areas .
Eigenschaften
IUPAC Name |
1-bromo-2-(chloromethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCZJYAWKFYBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(chloromethyl)-4-nitrobenzene | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637755.png)

![8-ethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637758.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2637759.png)



![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B2637767.png)
![tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2637768.png)
![2-Chloro-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]acetamide](/img/structure/B2637769.png)
![ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2637770.png)


![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)